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molecular formula C10H16O B8781829 3-Isopropenyl-1-methyl-2-methylenecyclopentan-1-ol CAS No. 49748-25-6

3-Isopropenyl-1-methyl-2-methylenecyclopentan-1-ol

Cat. No. B8781829
M. Wt: 152.23 g/mol
InChI Key: YMDBBTFDBCRGLP-UHFFFAOYSA-N
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Patent
US04031132

Procedure details

15 drops of 85% phosphoric acid were added to a mixture, cooled in a laboratory autoclave, of 76 g of 3-isopropenyl-1-methyl-2-methylene-cyclopentan-1-ol and 120 g of isopropenyl methyl ether. After gassing with nitrogen, the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C and held at this temperture until a distinct drop in pressure occurred (about 50-75 minutes). The reaction mixture was quenched by intensive cooling, treated with solid potassium hydroxide and concentrated under reduced pressure on a rotary evaporator. By fractional distillation over solid potassium hydroxide there were obtained 58 g (60%) of 3-isopropenyl-1-methyl-2-(3-oxobutyl)-cyclopent-1-ene; boiling point 0.01 = 69°-72° C; nD20 = 1.4836. The compound has a woody, camphoraceous, ionone-like fragrance.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])(O)[C:5]1=[CH2:11])([CH3:3])=[CH2:2].C[O:13][C:14]([CH3:16])=[CH2:15]>P(=O)(O)(O)O>[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])=[C:5]1[CH2:11][CH2:15][C:14](=[O:13])[CH3:16])([CH3:3])=[CH2:2]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
C(=C)(C)C1C(C(CC1)(O)C)=C
Name
Quantity
120 g
Type
reactant
Smiles
COC(=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C
CUSTOM
Type
CUSTOM
Details
(about 50-75 minutes)
Duration
62.5 (± 12.5) min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by intensive cooling
ADDITION
Type
ADDITION
Details
treated with solid potassium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
By fractional distillation over solid potassium hydroxide there

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C1C(=C(CC1)C)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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